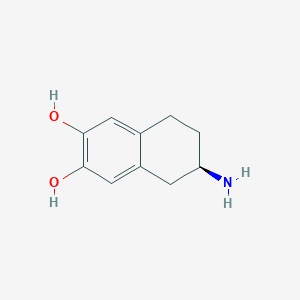
beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside: is a complex organic compound with a molecular formula of C10H19N3O7 It is a derivative of glucopyranoside, where the hydroxyl group at the second position is replaced by a 3-methyl-3-nitrosoureido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside typically involves the following steps:
Starting Material: The synthesis begins with a glucopyranoside derivative.
Nitration: The hydroxyl group at the second position is replaced by a nitrosoureido group through a nitration reaction.
Ethylation: The compound is then ethylated to introduce the ethyl group at the beta position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and ethylation processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrosoureido group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where the nitrosoureido group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Amines and other reduced forms.
Substitution Products: Compounds with different substituents replacing the nitrosoureido group.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis to introduce specific functional groups.
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry:
- Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside involves its interaction with specific molecular targets. The nitrosoureido group can form reactive intermediates that interact with nucleic acids and proteins, leading to various biological effects. The compound’s ability to donate nitric oxide may also play a role in its mechanism of action.
Comparison with Similar Compounds
- Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)-beta-D-glucopyranoside
- Methyl-beta-D-glucopyranoside
- Alpha-D-galactopyranoside, methyl
Uniqueness: Beta-D-Ethyl 2-deoxy-2-(3-methyl-3-nitrosoureido)glucopyranoside is unique due to its specific functional groups and the combination of ethyl and nitrosoureido substituents. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
53428-84-5 |
|---|---|
Molecular Formula |
C10H19N3O7 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
3-[(2R,3R,4R,5S,6R)-2-ethoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C10H19N3O7/c1-3-19-9-6(11-10(17)13(2)12-18)8(16)7(15)5(4-14)20-9/h5-9,14-16H,3-4H2,1-2H3,(H,11,17)/t5-,6-,7-,8-,9-/m1/s1 |
InChI Key |
HLUJDFYRNNUNMY-JGKVKWKGSA-N |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O |
Canonical SMILES |
CCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


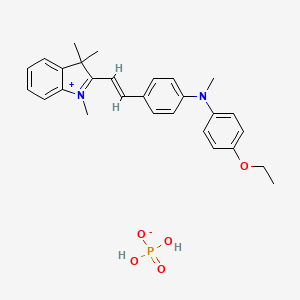
![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
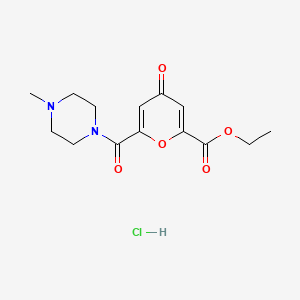
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)
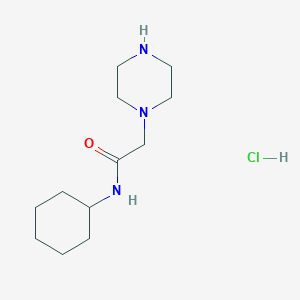
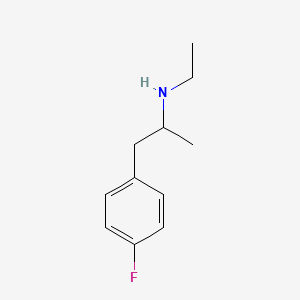

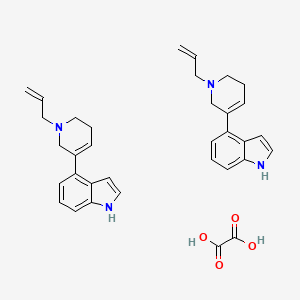
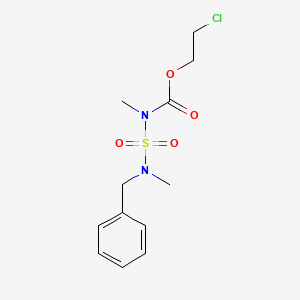
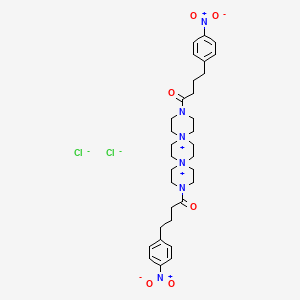

![2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12771992.png)
